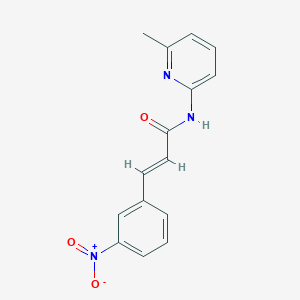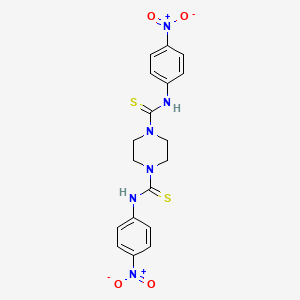![molecular formula C16H14ClNOS B5769821 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide, also known as CMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CMMA belongs to the class of acrylamide derivatives and is known for its unique chemical properties and potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is not fully understood. However, it is believed that 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of pro-inflammatory cytokines, suppression of tumor cell proliferation, and antibacterial activity against a variety of pathogens. 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has also been shown to exhibit antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the major limitations of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. One area of interest is the development of new synthetic methods for 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide that can improve its yield and purity. Another area of interest is the identification of new pharmacological targets for 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide and the development of new therapeutic agents based on 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide in vivo.
Synthesis Methods
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with thioanisole in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with acryloyl chloride in the presence of a base to form 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new therapeutic agents.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMFRKDKCMOPU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)

![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)


![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)
![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)

![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

